molecular formula C6H13N2O+ B1240570 D-2-ammoniohexano-6-lactam

D-2-ammoniohexano-6-lactam

Cat. No.: B1240570
M. Wt: 129.18 g/mol
InChI Key: BOWUOGIPSRVRSJ-RXMQYKEDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

D-2-ammoniohexano-6-lactam is a cyclic amide derivative of the amino acid D-2-amino-6-oxohexanoic acid. It features a six-membered lactam ring formed by intramolecular cyclization between the α-amino group and the δ-carbonyl group. This compound is characterized by its D-configuration at the α-carbon, distinguishing it from its L-enantiomer and structurally related linear analogs.

Properties

Molecular Formula

C6H13N2O+

Molecular Weight

129.18 g/mol

IUPAC Name

[(3R)-2-oxoazepan-3-yl]azanium

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m1/s1

InChI Key

BOWUOGIPSRVRSJ-RXMQYKEDSA-O

SMILES

C1CCNC(=O)C(C1)[NH3+]

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)[NH3+]

Canonical SMILES

C1CCNC(=O)C(C1)[NH3+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-2-ammoniohexano-6-lactam (Enantiomeric Pair)

The L-enantiomer of 2-ammoniohexano-6-lactam shares the same lactam ring structure but differs in stereochemistry at the α-carbon (L-configuration vs. D-configuration). Key differences include:

  • Biological Activity: The L-form is implicated in lysine metabolism pathways, particularly in collagen biosynthesis, where it acts as a precursor for crosslinking aldehydes.
  • Stability: Both enantiomers exhibit similar thermal stability, but the D-form may resist enzymatic degradation in biological systems due to its non-natural configuration .

(S)-2-Amino-6-oxohexanoic Acid (Allysine)

Allysine, also known as (S)-2-amino-6-oxohexanoic acid, is a linear analog of D-2-ammoniohexano-6-lactam. Critical distinctions include:

  • Structure: Allysine lacks the lactam ring, existing as a linear α-amino acid with a ketone group at the δ-position.
  • Function: Allysine is a key intermediate in collagen and elastin crosslinking, serving as a substrate for lysyl oxidase. The lactam form, however, cannot participate in these redox reactions due to its cyclic structure .
  • Solubility : Allysine is highly water-soluble (≥50 mg/mL), whereas the lactam’s cyclic structure reduces solubility (~10–20 mg/mL) .

2-Aminobenzamide Derivatives

  • Electrophilic Reactivity: The lactam’s amide group is less reactive toward nucleophiles compared to aromatic 2-aminobenzamides, which exhibit enhanced resonance stabilization .
  • Applications: 2-Aminobenzamides are used as fluorophores in glycan analysis, whereas lactams like this compound have niche roles in peptide mimetics or synthetic intermediates .

Data Table: Comparative Properties

Property This compound L-2-ammoniohexano-6-lactam (S)-2-Amino-6-oxohexanoic Acid (Allysine)
Molecular Formula C₆H₁₀N₂O C₆H₁₀N₂O C₆H₉NO₃
Molecular Weight 142.16 g/mol 142.16 g/mol 159.14 g/mol
Structure Cyclic amide Cyclic amide Linear α-amino acid
Solubility (H₂O) ~10–20 mg/mL ~10–20 mg/mL ≥50 mg/mL
Biological Role Synthetic intermediate Collagen crosslink precursor Collagen/elastin crosslink intermediate
Configuration D (R) L (S) L (S)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-2-ammoniohexano-6-lactam
Reactant of Route 2
D-2-ammoniohexano-6-lactam

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